3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The addition of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of Thiadiazole Ring: The thiadiazole ring can be formed by reacting the quinoline derivative with thiosemicarbazide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Similar structure but different heterocyclic ring.
N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives: Similar quinoline core but different functional groups.
Uniqueness
3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer enhanced lipophilicity, metabolic stability, and a broad spectrum of biological activities .
Properties
CAS No. |
1179361-60-4 |
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Molecular Formula |
C12H7F3N4S |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-[8-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)7-3-1-2-6-4-5-8(17-9(6)7)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19) |
InChI Key |
QMZOPGBBTPRPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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